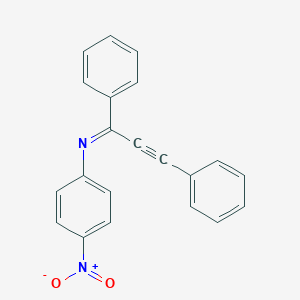![molecular formula C18H23NO3 B274399 2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)
2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol, also known as MPAM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPAM is a selective agonist for the μ-opioid receptor and has been shown to have analgesic effects in preclinical studies.
Mécanisme D'action
2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol is a selective agonist for the μ-opioid receptor, which is a G protein-coupled receptor that mediates the analgesic effects of opioids. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, resulting in reduced pain perception. This compound has been shown to have high affinity and selectivity for the μ-opioid receptor, making it an effective analgesic agent.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has been shown to have other physiological effects. It has been shown to reduce inflammation and oxidative stress in preclinical models, suggesting that it may have potential therapeutic applications in conditions such as rheumatoid arthritis and neurodegenerative diseases. This compound has also been shown to have anxiolytic and antidepressant effects in preclinical models, suggesting that it may have potential applications in the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol is its selectivity for the μ-opioid receptor, which reduces the risk of side effects associated with traditional opioids. This compound has also been shown to have lower abuse potential compared to traditional opioids, making it a safer alternative for pain management. However, one of the limitations of this compound is its limited solubility, which can make it difficult to administer in preclinical models.
Orientations Futures
There are several future directions for the research on 2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol. One area of interest is the development of more potent and selective analogs of this compound, which may have improved analgesic effects and lower side effects. Another area of interest is the investigation of the potential therapeutic applications of this compound in conditions such as rheumatoid arthritis and neurodegenerative diseases. Additionally, the safety and efficacy of this compound in clinical trials need to be further evaluated before it can be used as a therapeutic agent in humans.
Conclusion:
In conclusion, this compound is a promising compound that has potential therapeutic applications in pain management and other conditions. Its selectivity for the μ-opioid receptor and lower abuse potential make it an attractive alternative to traditional opioids. Further research is needed to fully understand the safety and efficacy of this compound in humans and to develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis of 2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol involves the reaction of 2-(2-methoxyphenoxy)ethanol with N-phenylethylamine in the presence of a base and a palladium catalyst. The reaction proceeds through a palladium-catalyzed coupling reaction, resulting in the formation of this compound. The synthesis method is relatively simple and has been optimized for large-scale production.
Applications De Recherche Scientifique
2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol has been extensively studied in preclinical models for its analgesic effects. It has been shown to be effective in reducing pain in various models of acute and chronic pain, including inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to have lower abuse potential and fewer side effects compared to traditional opioids, making it an attractive candidate for pain management.
Propriétés
Formule moléculaire |
C18H23NO3 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C18H23NO3/c1-21-18-13-16(7-8-17(18)22-12-11-20)14-19-10-9-15-5-3-2-4-6-15/h2-8,13,19-20H,9-12,14H2,1H3 |
Clé InChI |
WWLASDCQEYQKRQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCCO |
SMILES canonique |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)

![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)
![2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)

